2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid
Overview
Description
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is a chemical compound known for its significant anti-inflammatory properties. It is a derivative of phenylacetic acid and is often used in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid typically involves the reaction of a benzaldehyde acid compound with an enamine derivative. The process includes the following steps:
Reaction of Benzaldehyde Acid Compound with Enamine Derivative: The benzaldehyde acid compound (formula II) reacts with an enamine derivative (formula III) under moderate conditions to form an intermediate product.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of the acid form of the benzaldehyde compound rather than its ester form allows for better yields and more economical reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.
Medicine: It is a key component in the development of NSAIDs, which are used to treat pain and inflammation.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
Pathways Involved: It inhibits the COX pathway, reducing the production of prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Loxoprofen: A similar compound with anti-inflammatory properties.
Ibuprofen: Another NSAID with a similar mechanism of action.
Naproxen: A widely used NSAID with comparable effects.
Uniqueness
2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is unique due to its specific chemical structure, which allows for effective inhibition of the COX pathway with potentially fewer side effects compared to other NSAIDs .
Properties
IUPAC Name |
2-[4-[(2-oxocyclopentylidene)methyl]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-10H,2-4H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIKPYFWJPEDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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